Cas no 50997-68-7 (2-(2,2,3,3-Tetrafluoropropoxy)ethanol)

2-(2,2,3,3-Tetrafluoropropoxy)ethanol is a fluorinated ether alcohol with applications in specialty chemical synthesis and industrial formulations. Its structure, featuring both a tetrafluoropropoxy group and a hydroxyl-terminated ethoxy chain, imparts unique properties such as enhanced thermal stability, chemical resistance, and low surface tension. These characteristics make it suitable for use as a solvent, surfactant, or intermediate in high-performance coatings, electronics, and fluoropolymer processing. The compound's partial fluorination balances hydrophobicity with solubility in polar and nonpolar media, offering versatility in formulation design. Its stability under harsh conditions further expands its utility in demanding industrial environments.
2-(2,2,3,3-Tetrafluoropropoxy)ethanol structure
50997-68-7 structure
Product Name:2-(2,2,3,3-Tetrafluoropropoxy)ethanol
CAS No:50997-68-7
MF:C5H8F4O2
MW:176.109436035156
MDL:MFCD00461945
CID:2829564
PubChem ID:19814745
Update Time:2025-05-24

2-(2,2,3,3-Tetrafluoropropoxy)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(2,2,3,3-Tetrafluoropropoxy)ethanol
    • 50997-68-7
    • 2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-ol
    • MFCD00461945
    • PBDNKYROBKLKSZ-UHFFFAOYSA-N
    • AKOS011043178
    • CS-0331932
    • SCHEMBL9652302
    • DTXSID00600246
    • Ethanol, 2-(2,2,3,3-tetrafluoropropoxy)-?
    • ALBB-033495
    • LS-12731
    • MDL: MFCD00461945
    • Inchi: 1S/C5H8F4O2/c6-4(7)5(8,9)3-11-2-1-10/h4,10H,1-3H2
    • InChI Key: PBDNKYROBKLKSZ-UHFFFAOYSA-N
    • SMILES: FC(C(F)F)(COCCO)F

Computed Properties

  • Exact Mass: 176.04604214Da
  • Monoisotopic Mass: 176.04604214Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 29.5Ų

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2-(2,2,3,3-Tetrafluoropropoxy)ethanol Suppliers

Amadis Chemical Company Limited
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(CAS:50997-68-7)2-(2,2,3,3-Tetrafluoropropoxy)ethanol
Order Number:A1164964
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:23
Price ($):793.0/213.0
Email:sales@amadischem.com

Additional information on 2-(2,2,3,3-Tetrafluoropropoxy)ethanol

Introduction to 2-(2,2,3,3-Tetrafluoropropoxy)ethanol (CAS No. 50997-68-7)

2-(2,2,3,3-Tetrafluoropropoxy)ethanol, identified by its Chemical Abstracts Service (CAS) number 50997-68-7, is a fluorinated alcohol that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms in their structure, which often enhances their metabolic stability and bioavailability. The unique substitution pattern of the tetrafluoropropoxy group imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial and pharmaceutical applications.

The structural motif of 2-(2,2,3,3-Tetrafluoropropoxy)ethanol consists of an ethanol backbone substituted with a tetrafluoropropoxy moiety. This arrangement results in a molecule with enhanced lipophilicity and resistance to hydrolysis, attributes that are highly desirable in drug development. The fluorine atoms in the tetrafluoropropoxy group contribute to a lower polarity index compared to non-fluorinated analogs, which can influence solubility and permeability across biological membranes. Such characteristics are particularly relevant in the design of bioactive molecules targeting receptors or enzymes involved in therapeutic pathways.

In recent years, fluorinated alcohols have been extensively studied for their utility in medicinal chemistry. The incorporation of fluorine into organic molecules often modulates electronic effects, steric hindrance, and metabolic pathways, thereby influencing the pharmacokinetic profile of drug candidates. For instance, the fluorine atoms in 2-(2,2,3,3-Tetrafluoropropoxy)ethanol can engage in dipole-dipole interactions with biological targets, potentially enhancing binding affinity. Additionally, the stability provided by fluorine substitution can prolong the half-life of active pharmaceutical ingredients (APIs), reducing the frequency of dosing and improving patient compliance.

Recent advancements in computational chemistry have enabled the rational design of fluorinated compounds like 2-(2,2,3,3-Tetrafluoropropoxy)ethanol. Molecular modeling studies suggest that this compound may exhibit favorable interactions with hydrophobic pockets of proteins, making it a promising scaffold for enzyme inhibition or receptor modulation. Such insights are derived from high-throughput virtual screening (HTVS) campaigns and quantum mechanical calculations that predict binding affinities and molecular dynamics simulations that assess conformational flexibility.

The synthesis of 2-(2,2,3,3-Tetrafluoropropoxy)ethanol involves multi-step organic transformations that highlight the versatility of fluorinated reagents. Key synthetic routes include nucleophilic substitution reactions where fluorinated precursors are introduced at specific positions on the ethanol backbone. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing complex fluorinated structures under mild conditions. These methodologies align with green chemistry principles by minimizing waste and maximizing atom economy.

Beyond its synthetic utility, 2-(2,2,3,3-Tetrafluoropropoxy)ethanol has been explored as a building block for more complex pharmacophores. Researchers have utilized this compound to develop novel derivatives with enhanced therapeutic potential. For example, modifications at the hydroxyl group or the tetrafluoropropoxy moiety have led to compounds with improved pharmacokinetic properties or targeted action against specific disease pathways. Such derivatives are being evaluated in preclinical studies for their efficacy and safety profiles.

The role of fluorine-containing compounds in drug development is further underscored by their presence in several FDA-approved medications. These drugs leverage fluorine’s unique properties to achieve desired pharmacological effects while maintaining structural integrity under physiological conditions. As research continues to uncover new applications for compounds like 2-(2,2,3,3-Tetrafluoropropoxy)ethanol, their significance in medicinal chemistry is expected to grow.

In conclusion,(CAS No.) 50997-68-7 represents a fascinating example of how structural modifications can yield molecules with tailored properties for pharmaceutical use. The combination of synthetic accessibility and functional versatility makes this compound a valuable asset for chemists and biologists engaged in drug discovery and development. As our understanding of fluorine’s role in molecular interactions deepens,(product name) is poised to play an increasingly important role in shaping the future of therapeutic agents.

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Amadis Chemical Company Limited
(CAS:50997-68-7)2-(2,2,3,3-Tetrafluoropropoxy)ethanol
A1164964
Purity:99%/99%
Quantity:5g/1g
Price ($):793.0/213.0
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